molecular formula C12H17NO B256684 N-(2-methyl-6-propan-2-ylphenyl)acetamide

N-(2-methyl-6-propan-2-ylphenyl)acetamide

Cat. No.: B256684
M. Wt: 191.27 g/mol
InChI Key: HRUQHSNFWGFGGR-UHFFFAOYSA-N
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Description

N-(2-methyl-6-propan-2-ylphenyl)acetamide is an organic compound with a molecular formula of C12H17NO It is a derivative of acetamide, characterized by the presence of a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-6-propan-2-ylphenyl)acetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 2-methyl-6-(propan-2-yl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-6-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen, nitro, or alkyl groups onto the phenyl ring.

Scientific Research Applications

N-(2-methyl-6-propan-2-ylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-6-(propan-2-yl)phenyl]-2-(piperazin-1-yl)acetamide
  • N-[2-methyl-6-(propan-2-yl)phenyl]-2-chloroacetamide

Uniqueness

N-(2-methyl-6-propan-2-ylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C12H17NO/c1-8(2)11-7-5-6-9(3)12(11)13-10(4)14/h5-8H,1-4H3,(H,13,14)

InChI Key

HRUQHSNFWGFGGR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C

Origin of Product

United States

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